methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Description
Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 2,4-dimethoxyphenylmethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidine ring. Its stereochemistry at the 3-position is designated as (S)-configuration. This compound has been synthesized via multi-step reactions involving coupling of 2,4-dimethoxybenzaldehyde with pyrrolidine intermediates, followed by functionalization (e.g., alkylation or esterification) . Analytical characterization includes LCMS (m/z 657 [M+H]⁺) and HPLC retention time (0.66 minutes under SQD-FA05 conditions), indicating a relatively polar yet high molecular weight structure . The dimethoxy groups enhance solubility compared to non-polar analogs, while the methyl ester group improves metabolic stability relative to carboxylic acid derivatives .
Properties
IUPAC Name |
methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYPDGGRQCPRG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can yield carboxylic acids or aldehydes depending on the conditions.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can introduce halogens or nitro groups into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cellular signaling pathways. For example, a case study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may have similar effects .
2. Neuroprotective Effects
Research indicates that compounds with a pyrrolidine structure can offer neuroprotective benefits. A study highlighted the ability of related compounds to mitigate oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease. This suggests potential therapeutic applications for this compound in neurodegenerative disease treatment .
3. Anti-inflammatory Properties
The anti-inflammatory capabilities of this compound are under investigation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The molecular interactions involved are being explored to understand the mechanism of action better .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for modifications that enhance mechanical strength and thermal stability in polymer matrices .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being evaluated for use in coatings and adhesives. Research has shown that incorporating such compounds into formulations can improve durability and resistance to environmental factors .
Agricultural Applications
1. Agrochemical Development
The compound's structure is being explored for developing new agrochemicals aimed at pest control and plant growth regulation. Initial findings indicate potential efficacy against specific pests while being environmentally benign compared to traditional pesticides .
Table 1: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits tumor growth in cell lines |
| Neuroprotective | Mitigates oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Material Science | Polymer Chemistry | Enhances mechanical strength |
| Coatings and Adhesives | Improves durability | |
| Agricultural Research | Agrochemical Development | Effective against specific pests |
Mechanism of Action
The mechanism of action of methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and analytical differences between the target compound and related pyrrolidine/heterocyclic derivatives:
Structural and Functional Differences
Core Heterocycle: The target compound contains a pyrrolidine ring, whereas analogs like the tetrahydropyridine derivative () and isoxazolidine () feature alternative heterocycles.
Substituent Effects :
- The 2,4-dimethoxyphenylmethyl group in the target compound provides electron-donating methoxy groups, enhancing solubility and possibly modulating receptor affinity compared to hydrophobic substituents like the phenylethyl group in or the thiophene/tosyl groups in .
- The methyl ester in the target compound offers improved metabolic stability over the carboxylic acid in , which may undergo rapid hydrolysis in vivo .
Stereochemistry :
- Both the target compound and (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate () have (S)-configuration at the 3-position, but the latter includes an additional (R)-configured phenylethyl group. Stereochemical differences significantly influence enantioselectivity in synthesis and biological activity .
Biological Activity
Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate, also known by its CAS number 755025-16-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C14H17NO5
- Molecular Weight: 279.3 g/mol
- IUPAC Name: (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
The structure features a pyrrolidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves asymmetric Michael addition reactions. These reactions are facilitated by organocatalysts that enhance enantioselectivity, leading to the formation of highly enantiomerically enriched products .
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds similar to this compound demonstrate structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. In vitro assays using A549 human lung cancer cells revealed that certain derivatives induce cytotoxic effects comparable to established chemotherapeutics like cisplatin. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specific studies have indicated that it can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited notable antimicrobial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.
- Anticancer Studies : In a comparative analysis with other anticancer agents, this compound was found to significantly reduce cell viability in A549 cells after 24 hours of treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate, and how can stereochemical purity be ensured during synthesis?
A1. The synthesis typically involves cyclization of precursors such as substituted pyrrolidinones or reductive amination strategies. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to ensure (3S)-stereochemistry. For example, enantioselective hydrogenation or enzymatic resolution may be employed, as seen in related pyrrolidinone syntheses .
- Protection/deprotection : The 2,4-dimethoxyphenylmethyl group can be introduced via nucleophilic substitution or alkylation under inert conditions.
- Characterization : Monitor stereochemical purity using chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation (e.g., as in related pyrrolidine carboxylates ).
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
A2.
- NMR : H and C NMR are critical for confirming substituent positions and stereochemistry. For example, coupling constants () can indicate axial/equatorial proton arrangements in the pyrrolidinone ring .
- IR : The carbonyl stretch (C=O) at ~1700 cm confirms the ester and ketone groups.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for ethyl 4-hydroxy-1-methyl-5-oxo-pyrrolidine derivatives .
Advanced Research Questions
Q. Q3. How can computational methods such as DFT be utilized to predict the reactivity and stability of this compound in different solvent environments?
A3.
- Reactivity prediction : Density Functional Theory (DFT) calculations model transition states for reactions like hydrolysis of the ester group or ketone reduction. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrolidine derivatives used DFT to analyze tautomerization energetics .
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents.
- Non-covalent interactions : Hirshfeld surface analysis identifies hydrogen bonding and π-π stacking interactions, critical for crystal engineering .
Q. Q4. What strategies are effective in resolving contradictory data between spectroscopic and crystallographic results for this compound?
A4.
- Dynamic effects : NMR may show averaged signals due to conformational flexibility, while X-ray crystallography captures static structures. For example, puckering of the pyrrolidinone ring in solution vs. solid state can lead to discrepancies .
- Racemization risk : Verify enantiopurity via time-resolved polarimetry if chiral inversion is suspected during crystallization.
- Multi-technique validation : Cross-validate using H-H NOESY (for spatial proximity) and variable-temperature NMR to detect dynamic processes .
Q. Q5. How can the compound’s potential as a chiral building block for bioactive molecules be evaluated?
A5.
- Derivatization studies : Introduce functional groups (e.g., amines, halides) at the 5-oxo or methyl ester positions. For instance, coupling with arylboronic acids via Suzuki-Miyaura reactions, as seen in palladium-catalyzed syntheses of N-heterocycles .
- Biological screening : Test for enzyme inhibition (e.g., proteases, kinases) using assays like FRET or fluorescence polarization.
- SAR analysis : Compare activity of (3S) vs. (3R) enantiomers, leveraging synthetic routes from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
